Synthesis Selectivity: 2H1NA as the Exclusive Low-Temperature Carboxylation Product
The selectivity for producing 2-hydroxy-1-naphthoic acid (2H1NA) is highly dependent on temperature. In the carboxylation of 2-naphthol with CO2, at 373 K, the product consists only of 2-hydroxy-1-naphthoic acid (100% selectivity) [1]. As temperature increases, selectivity for 2H1NA decreases significantly, while that of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid increases. At 543 K, the selectivity for 2H1NA continues to decrease over time as it thermally rearranges [1]. This contrasts sharply with other synthetic routes or conditions that may favor different isomers.
| Evidence Dimension | Product selectivity in carboxylation of 2-naphthol |
|---|---|
| Target Compound Data | 100% selectivity for 2H1NA at 373 K |
| Comparator Or Baseline | 3-hydroxy-2-naphthoic acid (not formed at 373 K) and 6-hydroxy-2-naphthoic acid (forms at 543 K). |
| Quantified Difference | 100% yield of 2H1NA vs. 0% yield of other isomers at 373 K. |
| Conditions | Carboxylation of 2-naphthol with CO2 in anisole; temperature 373 K. |
Why This Matters
For researchers or manufacturers requiring pure 2H1NA without isomeric impurities, this data provides a clear, temperature-controlled synthetic window, ensuring product quality and minimizing costly purification steps.
- [1] Yamamoto, Y., & Hasegawa, T. (2006). 'Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole'. Journal of the Japan Petroleum Institute, 49(4), 206-209. View Source
